1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride
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Description
1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2O2 and its molecular weight is 333.61. The purity is usually 95%.
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Scientific Research Applications
Spiro Compound Synthesis
Shin et al. (1983) conducted research on the synthesis of spiro compounds, including spiro[oxolane-2,2′-piperazine]-3′,6′-diones derived from related piperazine compounds (Shin, Sato, Honda, & Yoshimura, 1983).
Cyclization Process in Organic Chemistry
Aboussafy and Clive (2012) explored Dieckmann cyclization as a method to form piperazine-2,5-diones from specific substructures, demonstrating the utility of these compounds in organic synthesis (Aboussafy & Clive, 2012).
Piperazine Derivative Synthesis
Jin-peng Wang (2013) synthesized a piperazine derivative, showcasing the diverse applications of piperazine-based compounds in chemical synthesis (Wang Jin-peng, 2013).
Luminescent Properties and Electron Transfer
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of piperazine-substituted naphthalimides, highlighting the potential of such compounds in photophysics (Gan, Chen, Chang, & Tian, 2003).
Organic Crystal Engineering
Weatherhead-Kloster et al. (2005) studied the hydrogen-bond association in organic crystals of 1,4-piperazine-2,5-diones, useful for understanding molecular interactions in solid-state chemistry (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Novel Piperazine Derivatives Synthesis
Kumar et al. (2017) developed a series of novel piperazine derivatives, showcasing the versatility of piperazine compounds in medicinal chemistry (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Nematollahi and Amani (2011) presented a method for electrochemically synthesizing new phenylpiperazine derivatives, demonstrating the role of piperazine compounds in electrochemistry (Nematollahi & Amani, 2011).
NMR Spectra and Solution Structures
Elix et al. (1986) explored the NMR spectra and solution structures of piperazine-2,5-diones, providing insights into the chemical properties and behavior of these compounds in solutions (Elix, Fallon, Marcuccio, & Rae, 1986).
Properties
IUPAC Name |
1-(3-bromophenyl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c13-10-3-1-2-9(8-10)11(16)12(17)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUCUKOLPCIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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